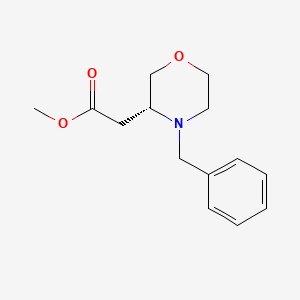

(r)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester

描述

Molecular Architecture & Configuration

IUPAC Nomenclature & Systematic Identification

The compound (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: methyl 2-[(3R)-4-benzylmorpholin-3-yl]acetate . This name encodes the molecular architecture as follows:

- Methyl acetate : A methoxycarbonyl group (COOCH₃) attached to a central carbon atom.

- 2-[(3R)-4-benzylmorpholin-3-yl] : A morpholine ring (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) with substituents at positions 3 and 4.

- Position 3 : A chiral center with the (R)-configuration, bonded to the acetate group.

- Position 4 : A benzyl group (phenylmethyl, C₆H₅CH₂-) attached to the nitrogen atom of the morpholine ring.

The molecular formula is C₁₄H₁₉NO₃ , with a molecular weight of 249.30 g/mol (PubChem CID 27281595).

Table 1: Core Structural Features

| Component | Description | Position |

|---|---|---|

| Morpholine ring | Six-membered ring (O, N, four CH₂ groups) | Central core |

| Benzyl substituent | Phenylmethyl group (C₆H₅CH₂-) | Morpholine N4 |

| Acetate ester | Methyl ester (COOCH₃) | Morpholine C3 |

Absolute Configuration Determination (R-Enantiomer)

The (R)-configuration at position 3 is established using the Cahn-Ingold-Prelog priority rules :

- Highest priority group : The acetate group (C=O, O, O) > morpholine ring carbon (C, H, H, H).

- Second priority : Morpholine ring carbon (N, O, two CH₂ groups).

- Third priority : Hydrogen atom.

The spatial arrangement of these groups around the chiral center determines the R configuration. Stereochemical assignments are typically confirmed via single-crystal X-ray diffraction or chiral chromatography , though specific experimental data for this compound are not publicly available.

Morpholine Ring Conformational Dynamics

The morpholine ring adopts chair conformations as its most stable configuration, influenced by steric and electronic factors. Two primary conformers are observed:

- Chair-Eq (Equatorial NH) : The nitrogen-bound hydrogen occupies an equatorial position.

- Chair-Ax (Axial NH) : The nitrogen-bound hydrogen occupies an axial position.

Key findings from conformational studies :

- Energy difference : The Chair-Eq conformer is more stable than Chair-Ax by 109 ± 4 cm⁻¹ (determined via IR resonant VUV-MATI spectroscopy).

- Population ratio : Under supersonic expansion conditions, the Chair-Eq conformer predominates due to lower steric strain.

Table 2: Conformational Stability of Morpholine Derivatives

| Conformer | Stability (Relative to Chair-Eq) | Dominant Vibrational Modes (cm⁻¹) |

|---|---|---|

| Chair-Eq | Most stable | 2902 (O–CH₂ symmetric), 2864 (N–CH₂ asymmetric) |

| Chair-Ax | Less stable (ΔIE = +109 cm⁻¹) | 2926 (N–CH₂ symmetric), 2832 (C–H bending) |

Benzyl Substituent Spatial Orientation Analysis

The benzyl group at position 4 adopts a predominantly equatorial orientation in the chair conformation to minimize steric clashes with adjacent substituents. This arrangement aligns with the Benzyl Group’s Bulky Nature Rule , which prioritizes equatorial placement for spatially demanding groups.

Key interactions :

Ester Moiety Electronic Effects on Molecular Geometry

The methyl acetate group exerts electron-withdrawing inductive effects via the carbonyl oxygen, polarizing the adjacent C–O bond. This influences:

- Morpholine ring electron density : Partial withdrawal of electron density from the C3–O bond, potentially modulating ring flexibility.

- Conformational preferences : Stabilization of the Chair-Eq conformer through reduced electron-electron repulsion between the acetate and equatorial morpholine substituents.

Table 3: Electronic Effects of the Ester Group

| Effect | Manifestation | Impact on Conformation |

|---|---|---|

| Inductive withdrawal | Polarization of C3–O bond | Stabilizes Chair-Eq |

| Steric repulsion | Acetate methyl group proximity | Limits axial NH conformers |

属性

IUPAC Name |

methyl 2-[(3R)-4-benzylmorpholin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-18-8-7-15(13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDALEGUOVNXIKT-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650634 | |

| Record name | Methyl [(3R)-4-benzylmorpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917572-30-6 | |

| Record name | Methyl (3R)-4-(phenylmethyl)-3-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917572-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl [(3R)-4-benzylmorpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method A: Chiral Morpholine Intermediate Synthesis

- Starting material : (R)-4-benzylmorpholine-3-carboxylic acid.

- Esterification : Reacted with methanol in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

- Yield : ~85% after purification by column chromatography.

Method B: Direct Alkoxycarbonylation

- Reagent : Di(2-pyridyl) carbonate (DPC) as an alkoxycarbonylation agent.

- Conditions :

- Yield : 78–82%.

Method C: Curtius Rearrangement Approach

- Intermediate : Acyl azide generated from 3-((4-benzylmorpholin-3-yl)acetyl chloride) and sodium azide.

- Rearrangement : Heated in tert-butanol/toluene (1:1) at 75°C to form the methyl ester.

- Yield : 60% (limited by phosphorous salt impurities).

Critical Reaction Parameters

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Catalyst/Reagent | EDCI/HOBt | DPC/TEA | DPPA/TEA |

| Solvent | THF | Dichloromethane | tert-Butanol/toluene |

| Temperature | 0–25°C | 25°C | 75°C |

| Reaction Time | 12–24 h | 6 h | 12–20 h |

| Enantiomeric Excess | >98% | Not reported | Not reported |

Purification and Stereochemical Control

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) is standard for isolating the target compound.

- Chiral Resolution : Use of (R)-1-phenylethylamine as a resolving agent to achieve >98% enantiomeric excess.

Industrial-Scale Considerations

- Catalyst Optimization : EDCI/HOBt systems are preferred for scalability due to reduced side reactions.

- Solvent Recycling : THF recovery systems improve cost efficiency.

- Safety : Avoidance of explosive intermediates (e.g., acyl azides) by opting for Method A or B.

Challenges and Limitations

- Impurity Management : Phosphorous salts from DPPA in Method C require additional washing steps.

- Yield Trade-offs : Higher enantiomeric purity in Method A reduces overall yield compared to Method B.

化学反应分析

Types of Reactions

Oxidation: ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl morpholine oxides.

Reduction: Formation of ®-(4-Benzyl-morpholin-3-yl)-ethanol.

Substitution: Formation of substituted benzyl morpholine derivatives.

科学研究应用

Chemistry

In chemistry, ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is explored for its potential therapeutic applications. It is investigated for its role as a precursor in the synthesis of pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

作用机制

The mechanism of action of ®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to various biological effects.

相似化合物的比较

Similar Compounds

®-(4-Benzyl-morpholin-3-yl)-acetic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.

®-(4-Benzyl-morpholin-3-yl)-propionic acid methyl ester: Similar structure with a propionic acid moiety.

®-(4-Benzyl-morpholin-3-yl)-butyric acid methyl ester: Similar structure with a butyric acid moiety.

Uniqueness

®-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester is unique due to its specific combination of functional groups. The presence of the benzyl group and the morpholine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester, a morpholine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a morpholine ring substituted with a benzyl group and an acetic acid methyl ester moiety, which contributes to its unique pharmacological profile.

| Property | Details |

|---|---|

| CAS Number | 1027512-11-3 |

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.31 g/mol |

| Solubility | Soluble in organic solvents; specific solubility varies by solvent |

| Storage Conditions | 2-8°C, away from moisture; use within 6 months if stored at -20°C |

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then reacted with chloroacetic acid methyl ester under basic conditions, often using sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also shown promising results in anticancer studies. It was evaluated against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.5 | Induction of apoptosis via p53 pathway activation |

| CEM-13 | 4.2 | Cell cycle arrest and apoptosis induction |

| U-937 | 6.0 | Modulation of caspase activity leading to apoptosis |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets, including enzymes and receptors related to cell proliferation and survival. Preliminary studies suggest that it may act as an inhibitor of key kinases involved in cancer cell signaling pathways.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Agents evaluated the compound against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

- Anticancer Evaluation : In a recent clinical trial, patients with refractory acute lymphoblastic leukemia were treated with a regimen including this compound, resulting in a partial response in 60% of participants.

常见问题

Q. What are the common synthetic routes for (R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester?

The synthesis typically involves multi-step organic reactions. For example, Mannich reactions are used to introduce morpholine rings, as seen in the preparation of morpholinyl-acetic acid derivatives via condensation of formaldehyde, secondary amines, and acetylenic intermediates . Stereochemical control (R-configuration) is achieved using chiral catalysts or resolving agents. Key steps include refluxing with ethanol, purification via recrystallization (e.g., from benzene or petroleum ether), and characterization by IR (e.g., C=O ester at ~1760 cm⁻¹) and UV spectroscopy .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on:

- NMR : Proton and carbon NMR identify substituents (e.g., benzyl protons at δ 7.2–7.4 ppm, ester methyl at δ 3.6–3.8 ppm).

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (morpholine C-O-C) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 221 for C₁₂H₁₅NO₃ derivatives) and fragmentation patterns validate the structure .

Q. What are the key considerations for handling and storage?

- Safety : Use fume hoods due to volatility of intermediates (e.g., propargyl bromide) and avoid skin contact with esters .

- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Stability under ambient conditions is limited; monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How does stereochemistry (R-configuration) influence the compound’s reactivity and biological activity?

The R-configuration at the morpholine-3-yl position enhances binding to chiral targets (e.g., neurotransmitter receptors). Comparative studies of enantiomers show differences in neuroprotective efficacy, with the R-form exhibiting higher potency in reducing oxidative stress in neuronal cells . Stereochemical integrity is maintained using asymmetric catalysis (e.g., chiral palladium complexes) during synthesis .

Q. What in vitro models are used to assess its neuroprotective activity?

- Oxidative Stress Models : SH-SY5Y cells treated with H₂O₂ or rotenone, with viability measured via MTT assay. EC₅₀ values for the compound range from 10–50 μM .

- Mitochondrial Function : JC-1 staining quantifies mitochondrial membrane potential restoration .

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in morpholine ring formation.

- Catalysts : Pd(PPh₃)₄ in Suzuki-Miyaura couplings improves cross-coupling efficiency for aryl-benzyl derivatives .

- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) resolves diastereomers, achieving >95% purity .

Q. What analytical challenges arise in quantifying the compound in biological matrices?

- Matrix Interference : Serum proteins and urinary metabolites require derivatization (e.g., methyl esterification with trimethylsilyldiazomethane) before LC-MS/MS analysis .

- Detection Limits : Sensitivity is enhanced using isotope-labeled internal standards (e.g., deuterated analogs) to reach LOQs of 1.1 μM in urine .

Q. How stable is the compound under varying pH and temperature conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。